Istamycin B

描述

属性

CAS 编号 |

72523-64-9 |

|---|---|

分子式 |

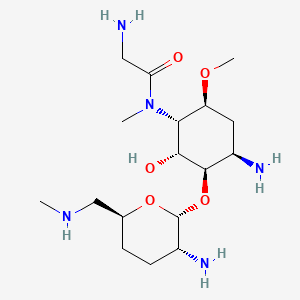

C17H35N5O5 |

分子量 |

389.5 g/mol |

IUPAC 名称 |

2-amino-N-[(1S,2R,3R,4R,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide |

InChI |

InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3/t9-,10+,11+,12-,14+,15+,16+,17+/m0/s1 |

InChI 键 |

NEFDRWXEVITQMN-MKRRRRENSA-N |

手性 SMILES |

CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N |

规范 SMILES |

CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |

同义词 |

istamycin A istamycin B istamycins |

产品来源 |

United States |

科学研究应用

Chemical Properties and Derivatives

Istamycin B has the molecular formula and a molecular weight of 389.49 g/mol. Its structure allows it to be modified into various derivatives, enhancing its antibacterial efficacy while aiming to reduce toxicity. Notable derivatives include:

- 3-O-Demethylthis compound : This derivative has shown potent activity against resistant bacterial strains like Pseudomonas aeruginosa and is effective in treating infections caused by resistant bacteria .

- Low Toxic Derivatives : Research has focused on synthesizing derivatives with reduced toxicity. For instance, replacing the amino group at the C-2 position with a hydroxyl group significantly decreases acute toxicity while maintaining antibacterial activity .

Antibacterial Activity

This compound demonstrates strong antibacterial activity against various pathogens. The minimum inhibitory concentrations (MIC) for this compound against selected bacteria are as follows:

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 0.78 |

| Escherichia coli | 1.56 |

| Pseudomonas aeruginosa | 0.39 |

These results indicate that this compound is particularly effective against both gram-positive and gram-negative bacteria, making it a valuable compound in antibiotic development .

Antibiotic Development

Research on this compound has led to the discovery of new antibiotics through structural modifications aimed at overcoming bacterial resistance. The synthesis of semi-synthetic derivatives, such as 3-O-demethyl-2"-N-formimidoylthis compound, has been explored due to their high antibacterial activity and lower toxicity profiles . These compounds are being studied for potential use in clinical settings where traditional antibiotics fail.

Resistance Studies

This compound serves as a model compound for studying aminoglycoside antibiotic resistance mechanisms. Research has shown that certain bacterial strains develop resistance to aminoglycosides through enzymatic modification. Understanding these mechanisms is crucial for developing strategies to combat antibiotic resistance .

Case Studies

- Case Study on Pseudomonas aeruginosa :

-

Toxicity Reduction Studies :

- Researchers synthesized several derivatives of this compound with modifications aimed at lowering toxicity while retaining efficacy. One promising derivative, 4-N-(beta-alanyl)-2'-deamino-3-O-demethyl-2'-hydroxyistamycin B0, showed good antibacterial activity with significantly reduced acute toxicity in animal models .

相似化合物的比较

Structural and Functional Similarities

Istamycin B belongs to the 1,4-diaminocyclitol subclass of aminoglycosides, sharing structural homology with gentamicin, fortimicin, and kanamycin. Key comparisons include:

Antimicrobial Efficacy and Resistance

- Activity Against Resistant Strains: this compound retains efficacy against bacteria resistant to gentamicin and kanamycin due to structural modifications that evade common resistance enzymes (e.g., aminoglycoside-modifying enzymes) .

- Drawbacks: Auto-resistance in Streptomyces producers limits yield during fermentation, a challenge less pronounced in kanamycin production .

Research Advancements

- Structural Characterization: HPLC-MS studies have identified 16 natural istamycin homologs, revealing structural diversity absent in simpler aminoglycosides like kanamycin .

Key Research Findings

Cross-Compatibility of Biosynthetic Genes: The interchangeability of istP and forP underscores evolutionary conservation in 1,4-diaminocyclitol pathways .

Resistance Profile: this compound’s unique structure reduces susceptibility to common resistance mechanisms, offering a template for next-generation aminoglycosides .

Limitations: Auto-resistance and nephrotoxicity (common to aminoglycosides) necessitate further structural optimization .

准备方法

Culture Medium Composition

The fermentation medium contains carbon sources such as glucose, starch, or glycerine, which provide energy for microbial growth. Nitrogen sources include soybean meal, peptone, and corn steep liquor, while inorganic salts like magnesium sulfate and calcium carbonate maintain osmotic balance. Trace elements and amino acids further enhance metabolic activity.

Fermentation Conditions

Optimal fermentation occurs at 25–30°C with a pH range of 6.5–7.5. Aeration is critical, with agitation rates of 200–300 rpm ensuring oxygen transfer. The process typically spans 2–7 days, during which this compound accumulates in the broth. Post-fermentation, the broth is acidified to pH 2.0 using hydrochloric acid to stabilize the compound.

Table 1: Key Fermentation Parameters

| Parameter | Specification |

|---|---|

| Temperature | 25–30°C |

| pH | 6.5–7.5 |

| Duration | 2–7 days |

| Aeration Rate | 0.5–1.0 vvm (volume per volume per minute) |

| Agitation | 200–300 rpm |

Recovery and Initial Purification

Adsorption and Elution

The acidified broth is filtered to remove biomass, and the filtrate is passed through a cation-exchange resin such as Amberlite IRC-50 (NH₄⁺ cycle). this compound adsorbs onto the resin, which is then washed with water to remove impurities. Elution with 1 N aqueous ammonia releases the antibiotic, yielding a concentrated solution.

Preliminary Chromatography

The eluate undergoes further purification via Amberlite CG-50, a weakly acidic cation-exchange resin. Sequential elution with 0.2 N and 0.4 N ammonia separates this compound from co-produced analogs like Istamycin A and A₀. Active fractions are concentrated under reduced pressure, producing a crude powder with ~61% potency.

High-Resolution Purification Techniques

Silica Gel Chromatography

The crude powder is dissolved and subjected to silica gel column chromatography. A solvent system of chloroform-methanol-8.5% aqueous ammonia (2:1:1 v/v) resolves this compound (Rf = 0.11) from contaminants. Repeated chromatography enhances purity, yielding a colorless powder with 460 mcg/mg potency.

Cellulose Column Refinement

For final polishing, cellulose columns with n-butanol-pyridine-acetic acid-water (6:4:2:4 v/v) isolate this compound (Rf = 0.25). This step eliminates residual impurities, achieving pharmaceutical-grade purity (>98%).

Table 2: Chromatographic Conditions for this compound

| Parameter | Silica Gel System | Cellulose System |

|---|---|---|

| Mobile Phase | CHCl₃-MeOH-NH₄OH (2:1:1) | n-BuOH-Pyr-AcOH-H₂O (6:4:2:4) |

| Rf Value | 0.11 | 0.25 |

| Purity Post-Process | 90–95% | >98% |

Alkaline Hydrolysis for Derivative Synthesis

This compound₀, a hydrolyzed derivative, is synthesized by treating this compound with 0.1–4 M alkali (e.g., NaOH or Ba(OH)₂) at 50–110°C for 1–3 hours. This reaction cleaves specific glycosidic bonds while preserving the core structure.

Hydrolysis Conditions and Outcomes

Using 4 M NaOH at 100°C for 1 hour converts 95% of this compound to B₀. The product is purified via cation-exchange chromatography, yielding a crystalline powder suitable for formulation.

Table 3: Hydrolysis Parameters for this compound₀ Synthesis

| Condition | Specification |

|---|---|

| Alkali Concentration | 0.1–4 M NaOH or Ba(OH)₂ |

| Temperature | 50–110°C |

| Duration | 1–3 hours |

| Conversion Rate | 90–95% |

Chemical and Structural Properties

This compound (C₁₉H₃₉N₅O₇; MW 389.5 g/mol) features a unique hexopyranosyl structure with methylaminomethyl and methoxy groups. Its solubility in water (>50 mg/mL) and stability under acidic conditions facilitate industrial processing.

Structural Characterization

-

Amino Groups : Three primary amines at positions 2, 3, and 6 contribute to cationic charge.

-

Glycosidic Linkages : β-Lyxo configuration enhances binding to bacterial ribosomes.

-

Methylation : A methylaminomethyl group at C-6 confers resistance to enzymatic degradation.

Quality Control and Potency Assessment

Potency is quantified using Bacillus subtilis PCI 219 via agar diffusion assays. Pure this compound exhibits a potency of 3,170 mcg/mg, with HPLC and mass spectrometry validating structural integrity .

常见问题

Q. How to design comparative studies evaluating this compound against structurally similar aminoglycosides?

- Methodological Guidance :

- Structural Analysis : Perform molecular docking to compare binding affinities to ribosomal RNA.

- Pharmacodynamic Testing : Use checkerboard assays to assess synergy/antagonism with other antibiotics.

- Statistical Design : Power calculations to determine sample sizes for detecting ≥2-fold efficacy differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。